molecular formula C14H14N2O3 B13850038 Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone

Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone

Cat. No.: B13850038
M. Wt: 258.27 g/mol
InChI Key: MKNXYTPYLIYIOV-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone is a complex organic compound that features a morpholine ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone typically involves the reaction of morpholine with a phenyl-substituted oxazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters, such as temperature and pressure, ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-4-yl-(2-phenyl-1,3-oxazol-4-yl)methanone
  • Morpholin-4-yl-(5-methyl-1,2-oxazol-4-yl)methanone
  • Morpholin-4-yl-(5-chloro-1,2-oxazol-4-yl)methanone

Uniqueness

Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C14H14N2O3/c17-14(16-6-8-18-9-7-16)12-10-15-19-13(12)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

MKNXYTPYLIYIOV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(ON=C2)C3=CC=CC=C3

Origin of Product

United States

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